2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a phthalazinone moiety, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Phthalazinone Moiety: This step involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reactions: The final step involves coupling the piperidine and phthalazinone intermediates with the acetamide group under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.
Chemical Biology: Investigating its interactions with biomolecules to elucidate its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide
- 3-(1-Methylpiperidin-2-yl)pyridine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-9-6-10-20(14-19)26-23(30)16-29-25(31)22-12-5-4-11-21(22)24(27-29)28-13-7-8-18(3)15-28/h4-6,9-12,14,17-18H,7-8,13,15-16H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMDBHVFXTPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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